molecular formula C9H17NO3 B2511386 Ethyl 2-morpholin-4-ylpropanoate CAS No. 32418-62-5

Ethyl 2-morpholin-4-ylpropanoate

Cat. No. B2511386
CAS RN: 32418-62-5
M. Wt: 187.239
InChI Key: MYHDUJKDRGLQBN-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-ylpropanoate is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds. These compounds contain a ring structure composed of both nitrogen and oxygen atoms. Morpholine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reaction conditions. For instance, ethyl azidoformate reacts with morpholine to produce 4-(ethoxycarbonyl)morpholine in good yields, indicating that azidoformate can be used as a reagent for introducing the ethoxycarbonyl group into the morpholine ring . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which is achieved through a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, followed by reduction and acidification . These methods demonstrate the versatility of morpholine chemistry and the potential for creating a wide array of derivatives, including ethyl 2-morpholin-4-ylpropanoate.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, and mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds, including ethyl 2-morpholin-4-ylpropanoate.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The reaction of ethyl azidoformate with morpholines leads to different products depending on the substituents on the morpholine ring, which suggests that the electronic properties of the substituents can significantly influence the reaction pathway . Additionally, morpholine derivatives have been used as ligands in metal complexes, such as rhodium(III) complexes, which have been shown to catalyze the transfer hydrogenation reaction of ketones efficiently . This indicates that morpholine derivatives, including ethyl 2-morpholin-4-ylpropanoate, can have catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the boiling point, solubility, and stability of these compounds. The biological activity of morpholine derivatives, such as their antibacterial and antioxidant properties, is also an important aspect of their chemical properties . These properties are essential for the potential use of morpholine derivatives in pharmaceuticals and as intermediates in organic synthesis.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of Ethyl 2-morpholin-4-ylpropanoate . This compound, with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol , is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

  • Anticancer Research

    • Results : Ethyl 2-morpholin-4-ylpropanoate demonstrates cytotoxic effects on cancer cells, inhibiting their proliferation and inducing apoptosis .
  • Anti-Inflammatory Applications

    • Results : Reduced inflammation, decreased cytokine levels, and potential therapeutic implications .
  • Antifungal Studies

    • Results : Demonstrated antifungal properties, potentially useful in treating fungal infections .
  • Antiallergic Investigations

    • Results : Potential antiallergic effects, but further studies needed .
  • Antibacterial Applications

    • Results : Demonstrated antibacterial activity against specific bacteria .
  • Other Neuropharmacological Studies

    • Results : Preliminary evidence suggests neuroactivity, but further investigations required .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDUJKDRGLQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-morpholin-4-ylpropanoate

Synthesis routes and methods I

Procedure details

3.5 g (40 mmole) of morpholine were added to a mixture of 3.6 g (20 mmole) of ethyl 2-bromopropionate and 50 ml of dry benzene, and then the mixture was heated under reflux for 7 hours. At the end of this time, the reaction mixture was filtered, the filtrate was concentrated by evaporation under reduced pressure, and the residue was dissolved in chloroform. The resulting solution was washed with water, dried, and concentrated by evaporation under reduced pressure, to give 3.19 g of ethyl 2-morpholinopropionate. 10 ml of methanol and 10 ml of a concentrated aqueous solution of ammonium hydroxide were then added to 3.1 g (16.6 mmole) of this ethyl 2-morpholinopropionate, and the resulting mixture was heated under reflux for 28 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and the residue was dried by heating it under reduced pressure, to give 2-morpholinopropionamide as a precipitate.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-bromopropionate (0.125 moles) was diluted with 75 ml of toluene, and morpholine (0.3 moles) was added thereto, followed by stirring for 10 hours at room temperature. White solid was removed by filtration, and then the filtrate was distilled to obtain 2-morpholinopropionic acid ethyl ester (0.105 moles).
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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